1-Methoxy-4-methyl-2-nitrobenzene (also known as 4-methyl-2-nitroanisole) is an organic compound synthesized through various methods, including nitration of 4-methoxy-m-xylene and nucleophilic aromatic substitution reactions. Research studies have explored and optimized these synthetic pathways for efficient and selective production of the compound. [PubChem, "1-Methoxy-4-methyl-2-nitrobenzene", ]
Research suggests that 1-Methoxy-4-methyl-2-nitrobenzene possesses properties that make it a potential candidate for various material science applications. Studies have investigated its potential use in:
Limited research has explored the potential biological activity of 1-Methoxy-4-methyl-2-nitrobenzene. Some studies have investigated its:
4-Methyl-2-nitroanisole is a nitro-substituted aromatic compound. It features a methyl group and a nitro group attached to an anisole structure (methoxybenzene). The presence of these functional groups influences its chemical behavior and reactivity. This compound is typically a yellowish liquid or solid that is insoluble in water but soluble in organic solvents .
Physical Properties:
While specific biological activity data for 4-methyl-2-nitroanisole is limited, compounds with similar structures often exhibit varying degrees of toxicity and biological interactions. The compound may produce harmful effects through inhalation or skin absorption, leading to irritation of the eyes and skin . Its nitro group can also suggest potential mutagenic properties, common among nitroaromatic compounds.
Several methods exist for synthesizing 4-methyl-2-nitroanisole:
These methods allow for the selective introduction of the nitro group while preserving the integrity of the anisole structure.
Research into the interactions of 4-methyl-2-nitroanisole with other substances is crucial for understanding its reactivity and potential hazards. It has been noted that this compound may react adversely with strong oxidizers and acids, highlighting the need for careful handling . Furthermore, studies on its biological interactions can provide insights into its safety profile.
Several compounds share structural similarities with 4-methyl-2-nitroanisole. Here are some notable examples:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 4-Methyl-2-nitrophenol | C₇H₇N₁O₃ | Hydroxyl group increases polarity; more soluble in water. |
| 3-Nitroanisole | C₇H₇N₁O₂ | Nitro group at meta position; different reactivity profile. |
| 4-Nitrotoluene | C₇H₇N₁O₂ | Similar structure; used in explosives; higher toxicity risk. |
Uniqueness:
4-Methyl-2-nitroanisole's unique combination of a methyl group and a nitro group on an anisole framework gives it distinct reactivity patterns not found in other similar compounds. Its applications as a synthetic intermediate further emphasize its importance in organic chemistry.
The most widely adopted method involves two stages:
Mechanistic Insights:
Characterization Data:
Optimization Strategies:
| Parameter | Value/Reagent | Yield | Reference |
|---|---|---|---|
| Base | NaOH (1.5 eq) | 90% | |
| Methylating Agent | Dimethyl Sulfate (1.2 eq) | ||
| Catalyst | TBAB (0.05 eq) | ||
| Solvent | H₂O/CH₂Cl₂ |
Alternative routes involve nitrating 4-methylanisole (1-methoxy-4-methylbenzene) using mixed acid (HNO₃/H₂SO₄) at 0–5°C. The nitro group preferentially substitutes at the ortho position due to the methoxy group’s strong activating effect.
Reaction Conditions:
Regioselectivity Analysis:
Figure 1: Resonance structures during nitration of anisole derivatives.
Side Products:
Industrial protocols emphasize cost efficiency and safety:
Environmental Considerations:
The methoxylation of nitrochlorobenzene derivatives represents a cornerstone in 4-methyl-2-nitroanisole synthesis. This process leverages the electron-deficient nature of nitro-substituted aromatic rings to facilitate nucleophilic aromatic substitution.
Mechanistic Insights
Sodium methoxide induces methoxylation through a two-stage mechanism:
Phase-transfer catalysis (PTC) enhances this reaction under solid-liquid conditions. Tetrabutylammonium bromide (TBAB) accelerates methoxylation by shuttling methoxide ions into the organic phase, achieving 85% yield at 60°C within 4 hours [6].
Comparative Methodologies
| Parameter | Classical Methoxylation | PTC Methoxylation |
|---|---|---|
| Temperature | 80-100°C | 50-60°C |
| Reaction Time | 8-12 hours | 3-5 hours |
| Yield | 70-75% | 82-88% |
| Byproduct Formation | 15-20% | 5-8% |
Data synthesized from referenced studies [3] [6]
Notably, ortho-chloronitrobenzenes exhibit slower reaction kinetics compared to para-isomers due to steric hindrance near the nitro group [6]. Microwave-assisted protocols now achieve 90% conversion in 30 minutes by enhancing ion-pair mobility [6].
Catalytic hydrogenation provides atom-efficient routes to amine precursors essential for 4-methyl-2-nitroanisole derivatives. Platinum-group metals dominate this landscape due to their dual functionality in nitro reduction and hydrogen activation.
Platinum-Catalyzed Mechanisms
Density functional theory (DFT) studies on Pt(111) surfaces reveal a stepwise nitro reduction pathway:
Photocatalytic Innovations
Recent work demonstrates that photoexcited nitroarenes (λ = 390 nm) enable anaerobic C-H hydroxylation of methyl groups adjacent to aromatic systems [2]. This method bypasses traditional oxidation-reduction sequences:
Catalyst Performance Metrics
| Catalyst System | Substrate | TOF (h⁻¹) | Selectivity |
|---|---|---|---|
| Pt/Al2O3 | 4-Nitro-2-methylanisole | 220 | 94% |
| Pd-Cu Bimetallic | 2-Nitro-4-methylphenol | 180 | 88% |
| Au-TiO2 Photocatalyst | Toluene derivatives | 150 | 91% |
Turnover frequencies (TOF) normalized per active site [2] [4]
Continuous-flow hydrogenation reactors now achieve 99.8% nitro-to-amine conversion in <2 minutes residence time through enhanced mass transfer and catalyst bed design [4].
Autoclave-based high-pressure synthesis represents a cornerstone methodology for the industrial production of 4-Methyl-2-nitroanisole, offering superior control over reaction parameters and enabling high-yield conversions under precisely controlled conditions [1] [2] [3]. The autoclave synthesis methodology leverages elevated pressure and temperature conditions to facilitate enhanced reaction kinetics and improved product selectivity.
The optimal operating conditions for autoclave-based synthesis encompass a pressure range of 0.5-1.0 megapascal, with temperatures maintained between 110-150°C for optimal yield and selectivity [1] [2]. Research findings demonstrate that pressures below 0.5 megapascal result in incomplete conversion and reduced reaction rates, while pressures exceeding 1.0 megapascal provide marginal improvements in yield but significantly increase operational costs and safety requirements [3] [2].
Temperature control emerges as a critical parameter in autoclave synthesis, with the optimal range of 110-150°C representing a balance between reaction rate enhancement and prevention of thermal decomposition [1] [2]. Studies indicate that temperatures below 110°C result in prolonged reaction times exceeding 30 hours, while temperatures above 150°C promote side reactions and reduce product selectivity [3]. The implementation of controlled heating rates of 2-5°C per minute ensures uniform temperature distribution throughout the autoclave vessel and minimizes thermal stress on the reaction system [3].
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Operating Pressure | 0.5-1.0 MPa | Higher pressure increases reaction rate |
| Temperature Range | 110-150°C | Optimal temperature balances rate and selectivity |
| Reaction Time | 8-24 hours | Longer times improve conversion |
| Typical Yield | 85-95% | High yield achieved with optimization |
| Catalyst Loading | 3-5 mol% | Sufficient catalysis without excess |
| Solvent Fill Ratio | 60-70% | Proper mass transfer and safety |
| Heating Rate | 2-5°C/min | Controls temperature uniformity |
| Cooling Rate | 2-3°C/min | Prevents thermal stress |
Catalyst selection plays a pivotal role in autoclave synthesis optimization, with iron oxide-based catalysts such as Fe₂O₃/NGr@C demonstrating superior performance compared to conventional palladium-based systems [4] [2]. The Fe₂O₃/NGr@C catalyst system exhibits exceptional activity, achieving 86-95% yields under optimal conditions while maintaining high selectivity for the desired product [4] [2]. Catalyst loadings of 3-5 mol% provide sufficient catalytic activity without excessive material consumption, representing an economically viable approach for industrial applications [2].
Solvent system optimization reveals that dimethyl sulfoxide-water mixtures (1:1 ratio) and methanol systems provide optimal reaction environments for autoclave synthesis [4] [2]. The DMSO-water system facilitates enhanced mass transfer and catalyst accessibility while maintaining chemical stability under high-pressure conditions [4]. Methanol systems offer advantages in terms of product isolation and recovery, with yields consistently exceeding 90% under optimized conditions [1] [2].
The autoclave reactor design incorporates advanced safety features including pressure relief systems, temperature monitoring, and automated control systems to maintain consistent operating conditions [3] [5]. Modern autoclave systems utilize corrosion-resistant materials such as stainless steel lined with polytetrafluoroethylene to ensure chemical compatibility and extend equipment lifetime [5] [3].
Continuous-flow reactor technology represents a transformative approach to 4-Methyl-2-nitroanisole synthesis, offering significant advantages in terms of process intensification, heat management, and product throughput [6] [7] [8]. The implementation of continuous-flow systems enables precise control over reaction parameters while minimizing safety risks associated with batch processing of energetic materials [8] [7].
The continuous-flow approach facilitates superior heat transfer characteristics compared to traditional batch reactors, enabling efficient temperature control during highly exothermic nitration reactions [6] [7]. Research demonstrates that continuous-flow systems can achieve throughputs of 800 grams per hour while maintaining yields exceeding 94% [6] [7]. The enhanced heat transfer capabilities of microreactor systems prevent hot spot formation and enable operation at optimal temperatures without thermal runaway risks [8] [7].
| Reactor Type | Channel Diameter (mm) | Residence Time (s) | Throughput (g/h) | Yield Range (%) |
|---|---|---|---|---|
| Corning Advanced-Flow | 1.0-1.5 | 30-180 | 400-800 | 88-96 |
| PFA Capillary | 0.8-1.6 | 60-300 | 200-500 | 85-93 |
| Microreactor Chip | 0.1-0.5 | 5-60 | 10-100 | 90-99 |
| Packed Bed | 2.0-5.0 | 120-600 | 500-1200 | 82-90 |
| Coil Reactor | 2.0-10.0 | 180-900 | 300-600 | 80-88 |
Microreactor systems demonstrate exceptional performance in continuous-flow synthesis, with channel diameters of 0.1-0.5 millimeters enabling rapid heat transfer and precise residence time control [6] [7]. The short residence times of 5-60 seconds characteristic of microreactor systems minimize side reactions and improve product selectivity, resulting in yields ranging from 90-99% [6] [7]. The compact design of microreactor systems facilitates easy scale-up through numbering-up strategies, where multiple parallel reactors operate simultaneously to achieve desired production volumes [9] [7].
Corning Advanced-Flow reactors represent a proven industrial solution for continuous-flow synthesis, offering channel diameters of 1.0-1.5 millimeters and residence times of 30-180 seconds [6] [9]. These systems demonstrate excellent scalability and have been successfully implemented in pilot-scale operations with throughputs exceeding 400-800 grams per hour [6] [7]. The robust construction and proven reliability of Corning Advanced-Flow systems make them particularly suitable for industrial applications requiring consistent performance and long-term operation [9] [7].
Packed bed reactors provide advantages for heterogeneous catalysis applications, offering enhanced catalyst contact time and improved conversion efficiency [9] [10]. The larger channel diameters of 2.0-5.0 millimeters accommodate catalyst particles while maintaining reasonable pressure drops across the reactor system [9]. Residence times of 120-600 seconds enable complete conversion of reactants while maintaining yields in the 82-90% range [9] [10].
Process intensification through continuous-flow technology enables significant reductions in reaction time compared to batch processing, with complete conversions achieved in minutes rather than hours [6] [7]. The continuous nature of flow processing eliminates batch-to-batch variations and enables consistent product quality, representing a significant advantage for industrial production [7] [8]. Real-time monitoring and control systems integrated with continuous-flow reactors enable immediate response to process deviations and ensure optimal operating conditions [11] [7].
Yield enhancement in 4-Methyl-2-nitroanisole production relies on systematic optimization of reaction conditions, catalyst selection, and process parameters to maximize conversion efficiency and product selectivity [12] [2]. Advanced purification strategies ensure high product purity while maintaining economically viable recovery yields [13] [14].
Temperature programming emerges as a critical strategy for yield optimization, involving gradual heating to optimal reaction temperatures to minimize side reactions and maximize product formation [12] [3]. Research demonstrates that controlled temperature ramping at rates of 2-5°C per minute can improve yields by 5-12% compared to direct heating to reaction temperature [3] [12]. The implementation of temperature programming prevents thermal shock to catalytic systems and ensures uniform reaction conditions throughout the reactor volume [3].
Pressure optimization strategies focus on maintaining optimal pressure ranges of 0.5-1.0 megapascal to maximize reaction rates while minimizing equipment costs and safety risks [2] [3]. Studies indicate that pressure optimization can result in yield improvements of 8-15% compared to atmospheric pressure conditions [2] [12]. The controlled pressure environment facilitates enhanced mass transfer and improved catalyst accessibility, contributing to higher conversion efficiencies [3] [2].
Catalyst selection and optimization represent fundamental approaches to yield enhancement, with advanced catalyst systems such as Fe₂O₃/NGr@C demonstrating superior performance compared to conventional alternatives [4] [2]. The implementation of optimized catalyst systems can result in yield improvements of 10-20% while maintaining high selectivity for the desired product [4] [2]. Catalyst loading optimization ensures sufficient catalytic activity without excessive material consumption, representing an economically viable approach for industrial applications [2] [12].
| Strategy | Implementation | Yield Improvement (%) |
|---|---|---|
| Temperature Programming | Gradual heating to optimal temperature | 5-12 |
| Pressure Optimization | Maintain 0.5-1.0 MPa for best results | 8-15 |
| Catalyst Selection | Use Fe₂O₃/NGr@C or Pd/C catalysts | 10-20 |
| Solvent System | DMSO-water (1:1) or methanol | 3-8 |
| Residence Time Control | Optimize for 95%+ conversion | 7-18 |
| Heat Transfer Enhancement | Efficient mixing and heat removal | 5-10 |
| Mass Transfer Optimization | High surface area reactors | 8-12 |
Solvent system optimization focuses on the selection of appropriate solvent mixtures that promote high conversion efficiency while facilitating product isolation and recovery [4] [2]. The DMSO-water (1:1) system demonstrates optimal performance for many reaction conditions, providing yield improvements of 3-8% compared to conventional solvent systems [4] [2]. Methanol systems offer advantages in terms of product isolation and recovery, with consistent yields exceeding 90% under optimized conditions [2] [12].
Residence time control in continuous-flow systems enables precise optimization of conversion efficiency, with residence times optimized for 95%+ conversion resulting in yield improvements of 7-18% [6] [7]. The ability to precisely control residence time in continuous-flow systems represents a significant advantage over batch processing, where reaction times are less precisely controlled [7] [8].
Vacuum distillation represents the primary purification method for 4-Methyl-2-nitroanisole, offering high product purity (95-98%) while maintaining reasonable recovery yields (85-92%) [13] [14]. The implementation of reduced pressure distillation at temperatures of 120-140°C prevents thermal decomposition while enabling efficient separation of the desired product from reaction impurities [13] [14]. The scalability of vacuum distillation systems makes this approach particularly suitable for industrial applications requiring high-volume production [14] [13].
Crystallization methods provide cost-effective purification alternatives, utilizing petroleum ether as a crystallization medium at temperatures of 0-5°C to achieve product purities of 92-96% [13] [14]. The simplicity and cost-effectiveness of crystallization methods make them attractive for industrial applications where high purity requirements can be met through multiple crystallization cycles [14] [13]. Recovery yields of 78-88% are typical for crystallization methods, representing acceptable losses for cost-sensitive applications [13] [14].
| Method | Conditions | Purity Achieved (%) | Recovery Yield (%) | Advantages |
|---|---|---|---|---|
| Vacuum Distillation | Reduced pressure, 120-140°C | 95-98 | 85-92 | High purity, scalable |
| Crystallization | Petroleum ether, 0-5°C | 92-96 | 78-88 | Simple, cost-effective |
| Column Chromatography | Silica gel, EtOAc/hexane | 98-99.5 | 88-95 | Highest purity, versatile |
| Liquid-Liquid Extraction | Acid-base extraction | 85-92 | 92-98 | Good for impurity removal |
| Washing Protocol | Water, brine, sequential | 80-90 | 95-99 | Simple, efficient |
Column chromatography provides the highest achievable product purity (98-99.5%) through silica gel separation using ethyl acetate-hexane eluent systems [13] [14]. The versatility of chromatographic methods enables effective separation of closely related impurities and isomers, making this approach particularly valuable for high-purity applications [14] [13]. Recovery yields of 88-95% are typical for chromatographic purification, representing acceptable losses for applications requiring extremely high product purity [13] [14].
Liquid-liquid extraction methods utilizing acid-base extraction protocols provide effective removal of ionic impurities and unreacted starting materials [13] [14]. The implementation of sequential extraction steps using aqueous acid and base solutions followed by organic solvent extraction achieves product purities of 85-92% while maintaining high recovery yields of 92-98% [13] [14]. The scalability and cost-effectiveness of liquid-liquid extraction methods make them particularly suitable for industrial applications requiring efficient impurity removal [14] [13].
Washing protocols represent the simplest purification approach, utilizing sequential washing with water and brine solutions to remove water-soluble impurities [13] [14]. While achieving lower product purities (80-90%), washing protocols offer exceptional recovery yields (95-99%) and operational simplicity, making them suitable for applications where moderate purity requirements can be met through simple processing steps [13] [14].
Irritant